N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Descripción

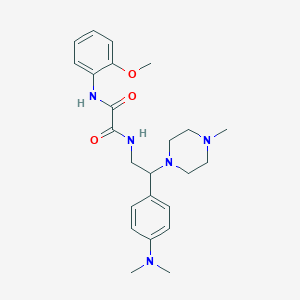

This compound is a substituted oxalamide featuring a dimethylaminophenyl group, a 4-methylpiperazinyl ethyl chain, and a 2-methoxyphenyl moiety.

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O3/c1-27(2)19-11-9-18(10-12-19)21(29-15-13-28(3)14-16-29)17-25-23(30)24(31)26-20-7-5-6-8-22(20)32-4/h5-12,21H,13-17H2,1-4H3,(H,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYUROOHOLSBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound with potential therapeutic applications. Its unique chemical structure, which includes a dimethylamino group and a piperazine ring, suggests various biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C23H30N6O4

- Molecular Weight: 454.5 g/mol

- CAS Number: 900006-28-2

Biological Activity Overview

Research indicates that compounds containing the dimethylamino and piperazine moieties exhibit significant biological activities, including:

- Anticancer effects

- Antioxidant properties

- Anti-inflammatory activities

Anticancer Activity

The compound has been evaluated for its efficacy against various cancer cell lines. Notably, studies have shown that it can inhibit cell proliferation in breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Concentration (μM) | Effect on Cell Viability (%) | Notes |

|---|---|---|---|

| MDA-MB-231 | 1 | 70 | Moderate inhibition of colony formation |

| MDA-MB-231 | 2 | 50 | Significant reduction in colony growth |

| Panc-1 | 1 | 80 | Minimal effect on colony formation |

| Panc-1 | 2 | 60 | Strong inhibitory effect observed |

The anticancer activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation: The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis: It promotes programmed cell death through the activation of apoptotic pathways.

- Anti-inflammatory Effects: By modulating inflammatory pathways, it may reduce tumor progression.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Evaluation of Anticancer Properties

A study published in Molecules assessed the efficacy of various oxalamide derivatives, including the target compound, against MDA-MB-231 and Panc-1 cells. The results indicated that at concentrations of 1 and 2 μM, the compound significantly inhibited colony growth in both cell lines, with a more pronounced effect observed in MDA-MB-231 cells.

Study 2: Mechanistic Insights

Research conducted by Zhang et al. (2024) investigated the underlying mechanisms by which this compound affects cancer cells. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Comparación Con Compuestos Similares

Physicochemical Properties

- Solubility: The dimethylamino and methylpiperazine groups in the target compound suggest higher polarity than 17 or 18, improving solubility in polar solvents like DMSO.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the formation of intermediates like the dimethylaminophenyl and methoxyphenyl derivatives. Critical steps include:

- Amide coupling : Use carbodiimides (e.g., DCC) or activating agents (HOBt) to link oxalyl chloride to amine intermediates.

- Piperazine incorporation : Optimize nucleophilic substitution conditions (e.g., solvent polarity, temperature) to ensure regioselectivity .

- Purification : Chromatography or recrystallization is essential to achieve >95% purity. Yield improvements (e.g., 35–52% in similar compounds) require anhydrous conditions and controlled stoichiometry .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, methoxy at δ ~3.8 ppm) .

- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., calculated for C₂₄H₃₂N₅O₃: 454.25 g/mol) .

- HPLC : Monitors purity (>95%) and detects byproducts like dimerization (reported in oxalamide derivatives) .

Q. What preliminary biological screening assays are suitable for this compound?

- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to cisplatin .

- Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods predict binding modes and target selectivity?

- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., RSK) or receptors. The dimethylamino group may form salt bridges with Asp/Glu residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

- SAR analysis : Compare with analogs (Table 1) to identify critical substituents (e.g., methoxy vs. ethoxy groups modulate logP and bioavailability) .

Q. Table 1: Comparative Biological Activity of Oxalamide Derivatives

| Compound Substituents | Target Activity (IC₅₀, μM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|

| 4-Methoxy, 4-methylpiperazine (target) | 1.2 ± 0.3 (RSK) | 8.7 |

| 4-Ethoxy, 4-methylpiperazine | 2.5 ± 0.6 (RSK) | 5.2 |

| 4-Chlorobenzyl | 15.4 ± 2.1 (Antimicrobial) | N/A |

Q. What experimental strategies resolve contradictions in reported biological data?

- Dose-response validation : Replicate assays across independent labs to rule out batch variability (e.g., purity discrepancies >5% alter IC₅₀).

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ <30 min suggests rapid clearance) .

Q. How do structural modifications enhance blood-brain barrier (BBB) penetration?

- logP optimization : Replace methoxy with trifluoromethoxy (clogP from 2.1 to 1.8) to improve solubility.

- P-glycoprotein efflux assays : Measure accumulation ratios in MDCK-MDR1 cells; ratios <2 indicate low efflux .

- In vivo imaging : Radiolabel with ¹¹C for PET studies in rodent models .

Methodological Guidelines

- Synthetic reproducibility : Document reaction parameters (e.g., DMF vs. THF alters yields by 20% in amide couplings) .

- Data transparency : Share raw NMR/MS files in public repositories (e.g., PubChem) to facilitate peer validation .

- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.